

Application Notes and Protocols for IPR-803

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Compound of Interest		
Compound Name:	IPR-803	
Cat. No.:	B2827500	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of **IPR-803** stock solutions for use in various research applications. **IPR-803** is a potent inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction, playing a crucial role in cancer cell invasion and metastasis.[1][2][3]

Chemical Properties and Data

A summary of the key quantitative data for **IPR-803** is presented in the table below for easy reference.



Property	Value	Reference
Molecular Weight	453.49 g/mol	[1][2][4]
CAS Number	892243-35-5	[1][2][4]
Appearance	Brown to reddish-brown solid	[2][4]
Purity	≥98% by HPLC	[5]
Solubility (DMSO)	7.69 mg/mL (16.96 mM)	[1][2]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[1][2]
Storage (in Solvent)	-80°C for 6 months; -20°C for 1 month	[1][2][6]

Experimental Protocols

Preparation of a 10 mM IPR-803 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **IPR-803** in dimethyl sulfoxide (DMSO), suitable for most in vitro cell-based assays.

Materials:

- IPR-803 powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath

Procedure:

 Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for solutions intended for cell culture.



- Weighing IPR-803: Carefully weigh out the desired amount of IPR-803 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.53 mg of IPR-803.
- Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the IPR-803 powder. For a 10 mM stock, add 1 mL of DMSO to 4.53 mg of IPR-803.
- Solubilization: Vortex the solution vigorously for 1-2 minutes. Due to the nature of the compound, ultrasonic treatment may be necessary to achieve complete dissolution.[2][7] If particulates are still visible, place the vial in an ultrasonic bath for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can also aid in solubilization.[6]
- Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2][6]
- Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2][6]

Note on DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which may impact the solubility of the compound. Use freshly opened or properly stored anhydrous DMSO for best results.[2]

Preparation of IPR-803 for In Vivo Studies

For animal studies, a different solvent system is often required. The following is a suggested formulation for oral gavage administration.

Materials:

- IPR-803 powder
- 10% DMSO
- 90% (20% SBE-β-CD in saline)

Procedure:



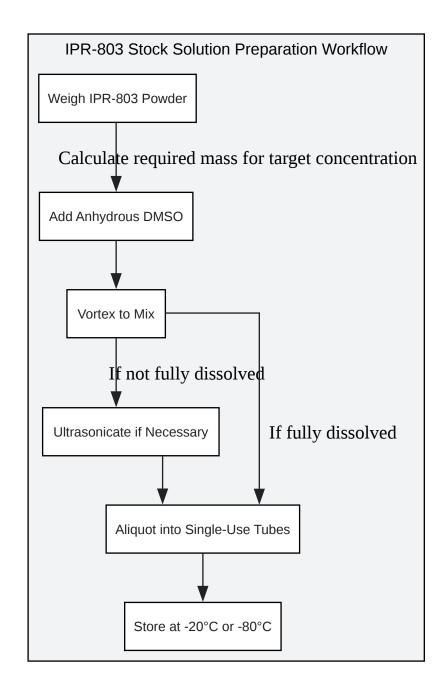
- Prepare the Vehicle: First, prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
- Initial Dissolution: Prepare a concentrated stock of IPR-803 in DMSO (e.g., 7.7 mg/mL).
- Final Formulation: To prepare the final working solution, add 100 μ L of the **IPR-803** DMSO stock to 900 μ L of the 20% SBE- β -CD in saline solution.[2] This will yield a clear solution of approximately 0.77 mg/mL.[2][7]
- Administration: Mix thoroughly before administration. It is recommended to prepare this solution fresh for each use.

Mechanism of Action and Signaling Pathway

IPR-803 functions as a potent inhibitor of the uPAR-uPA protein-protein interaction.[1][2][8] This interaction is critical for the activation of plasminogen to plasmin, which in turn activates matrix metalloproteinases (MMPs).[2] The activation of MMPs leads to the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis.[2] Furthermore, the uPAR-uPA system is involved in intracellular signaling pathways that promote cell migration, adhesion, and proliferation. **IPR-803** has been shown to inhibit MAPK phosphorylation.[2][3][8]

Diagrams

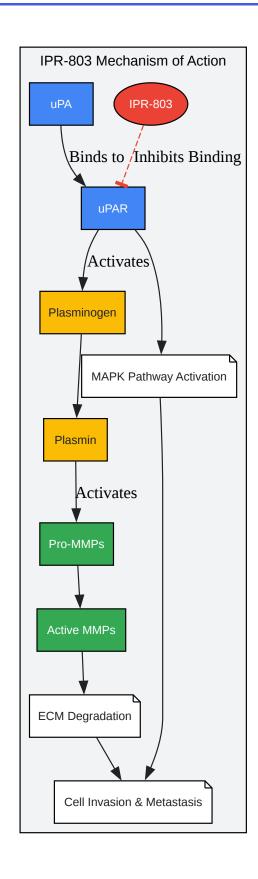




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Caption: Workflow for preparing IPR-803 stock solution.





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Caption: IPR-803 inhibits the uPAR-uPA interaction.



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